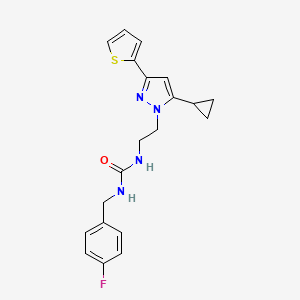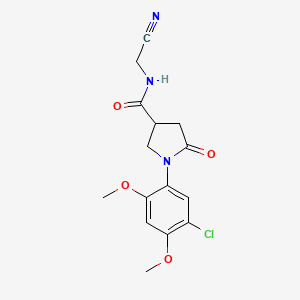
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has piqued the interest of researchers due to its potential applications in various scientific fields. This compound incorporates unique functional groups, allowing for diverse chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves several steps:
Formation of the Pyrazole Ring: : Initially, the pyrazole ring can be formed through a cyclization reaction between a hydrazine and a diketone or β-keto ester.
Introduction of Thiophene: : The thiophene ring can be introduced via a Stille or Suzuki coupling reaction, which allows for the connection of thiophene with the pyrazole ring.
Alkylation: : The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Urea Moiety: : Finally, the urea group is synthesized by reacting an isocyanate with an amine, which can be synthesized beforehand or introduced in situ.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow chemistry techniques to enhance reaction efficiency, yield, and safety. The use of automated systems to carefully control reaction parameters is crucial in such a setting.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction can occur at various sites, including the nitro group (if present) using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be carried out, especially at the aromatic rings, using reagents like sodium methoxide in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidizing Agents: : MCPBA, hydrogen peroxide.
Reducing Agents: : LiAlH₄, palladium on carbon (Pd/C) with hydrogen gas.
Substituting Agents: : Sodium methoxide, sodium hydride.
Major Products Formed
Oxidized thiophene derivatives.
Reduced pyrazole derivatives.
Substituted benzyl-urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
As a building block in organic synthesis for the development of more complex molecules.
As a ligand in coordination chemistry.
Biology
Potentially as a probe to study enzyme-substrate interactions due to its functional diversity.
Medicine
Research into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways
The compound interacts with biological targets through hydrogen bonding, pi-pi stacking, and Van der Waals interactions.
Potential inhibition or activation of specific enzymes due to its structural conformation and functional groups.
Comparación Con Compuestos Similares
Comparison with Other Compounds
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea: : Similar, but lacks the fluorine atom, which can significantly alter its pharmacokinetic properties.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea: : Lacks the thiophene ring, which can impact its reactivity and biological interactions.
Uniqueness
The combination of a pyrazole ring, a thiophene group, and a fluorobenzyl moiety makes 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea unique in its ability to undergo diverse chemical reactions and interact with various biological targets
Propiedades
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-16-7-3-14(4-8-16)13-23-20(26)22-9-10-25-18(15-5-6-15)12-17(24-25)19-2-1-11-27-19/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKUIMPTARCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2470273.png)





![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)


![3,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2470291.png)
